molecular formula C24H26FN3O5S2 B4566188 N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4566188
M. Wt: 519.6 g/mol
InChI Key: VTRZRMLUNMSXPX-UHFFFAOYSA-N
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Description

N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C24H26FN3O5S2 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 519.12979145 g/mol and the complexity rating of the compound is 877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis methods and chemical properties of compounds with structures similar to N1-{4-[(diethylamino)sulfonyl]phenyl}-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide. For example, the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate undergoes reactions yielding α-fluoro-α,β-unsaturated sulfones, illustrating the compound's role in the synthesis of vinyl fluorides from fluoromethyl phenyl sulfone (McCarthy et al., 1990). This highlights its potential in creating building blocks for further chemical synthesis.

Prodrug Development

Compounds structurally related to N1-{4-[(diethylamino)sulfonyl]phenyl}-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide have been studied as potential prodrugs. For instance, various N-acyl derivatives of model sulfonamides have been synthesized and evaluated, demonstrating the compound's relevance in prodrug formulations aiming at enhanced solubility and bioavailability (Larsen et al., 1988).

Molecular Docking and Spectroscopic Studies

Spectroscopic and quantum mechanical studies, including molecular docking, have been performed on related compounds, such as Bicalutamide, characterized by similar functional groups. These studies provide insights into the molecular interactions, stability, and electronic properties of such compounds, offering a foundation for drug design and discovery (Chandralekha et al., 2019).

Novel Insecticides

Research on compounds with similar sulfonyl and fluorophenyl groups has led to the development of novel insecticides like Flubendiamide, showcasing the application of such chemical structures in creating effective pest control solutions with unique modes of action (Tohnishi et al., 2005).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[4-(diethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S2/c1-3-27(4-2)34(30,31)23-16-12-20(13-17-23)26-24(29)18-28(21-14-10-19(25)11-15-21)35(32,33)22-8-6-5-7-9-22/h5-17H,3-4,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRZRMLUNMSXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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